![molecular formula C17H18N2O B039937 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 119636-71-4](/img/structure/B39937.png)
1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
This compound is an indole derivative . Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology . They have various biological activities and are used for the treatment of different disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological significance . The Fischer indole synthesis is one method used for the creation of tricyclic indoles . Another method involves the reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a dehydrating reagent .Molecular Structure Analysis
Indole is a heterocyclic system that contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have shown inhibitory activity against α-glucosidase . The reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a dehydrating reagent has been reported .Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties. A compound known as DPIE, which is a derivative of indole, showed a synergistic increase in inflammatory molecules and cytokine production in IL-1β-stimulated cells .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer. Some triazole derivatives, which are related to indole, have shown effective cytotoxic activity against various cancer cell lines .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties, which can help in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties, making them effective against a variety of pathogens .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties, which can be beneficial in the management of diabetes .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, they can affect the pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action results in a variety of molecular and cellular effects corresponding to these activities.
Safety and Hazards
Future Directions
Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties . This could open up new therapeutic possibilities.
properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-9-15(11-20)13(2)19(12)8-7-14-10-18-17-6-4-3-5-16(14)17/h3-6,9-11,18H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHBVLXBUKWXGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CNC3=CC=CC=C32)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390344 |
Source
|
Record name | ZINC00009394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119636-71-4 |
Source
|
Record name | ZINC00009394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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